molecular formula C24H18N2O4 B2472235 4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid CAS No. 340308-94-3

4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

Cat. No.: B2472235
CAS No.: 340308-94-3
M. Wt: 398.418
InChI Key: NDMFIGJIFIOCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an anilino group, a cyano group, and a benzoic acid moiety. It has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of aniline with malonic acid derivatives to form the core structure, followed by further functionalization to introduce the cyano and benzoic acid groups . The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions . The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c25-15-20(23(27)26-21-4-2-1-3-5-21)14-17-8-12-22(13-9-17)30-16-18-6-10-19(11-7-18)24(28)29/h1-14H,16H2,(H,26,27)(H,28,29)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFIGJIFIOCKP-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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